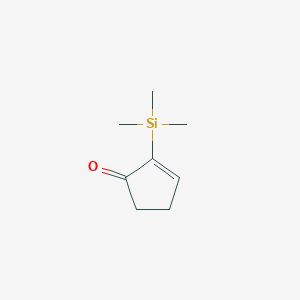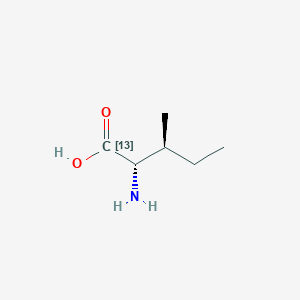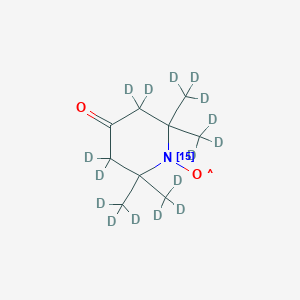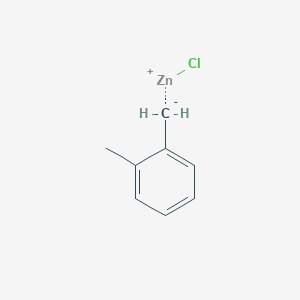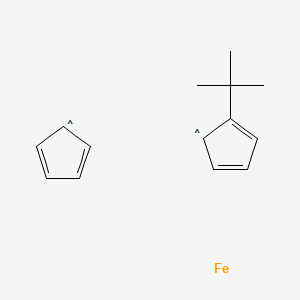
Copper(ii)methoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper(II) methoxide, with the chemical formula Cu(OCH3)2, is an organometallic compound that features copper in the +2 oxidation state. It is a blue to green crystalline powder that is sensitive to moisture and air. This compound is primarily used in organic synthesis and as a precursor to other copper-containing compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: Copper(II) methoxide can be synthesized through the reaction of copper(II) chloride with sodium methoxide in methanol. The reaction typically proceeds as follows:
CuCl2+2NaOCH3→Cu(OCH3)2+2NaCl
The reaction is carried out under an inert atmosphere to prevent the oxidation of copper(II) methoxide .
Industrial Production Methods: Industrial production of copper(II) methoxide involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions, including temperature and inert atmosphere, to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: Copper(II) methoxide undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form copper(II) oxide.
Reduction: It can be reduced to metallic copper under specific conditions.
Substitution: It can participate in substitution reactions where the methoxide group is replaced by other ligands
Common Reagents and Conditions:
Oxidation: Oxygen or air can be used as oxidizing agents.
Reduction: Hydrogen gas or reducing agents like hydrazine can be employed.
Substitution: Various organic ligands can be used under controlled conditions
Major Products Formed:
Oxidation: Copper(II) oxide (CuO)
Reduction: Metallic copper (Cu)
Substitution: Copper complexes with different ligands
Scientific Research Applications
Copper(II) methoxide has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: It is studied for its potential antimicrobial properties.
Medicine: Research is ongoing into its use in drug delivery systems and as an anticancer agent.
Industry: It is used in the production of fine chemicals and as a precursor for other copper-based catalysts
Mechanism of Action
The mechanism by which copper(II) methoxide exerts its effects involves the interaction of the copper ion with various molecular targets. In catalytic processes, the copper ion facilitates the formation and breaking of chemical bonds. In biological systems, copper ions can interact with cellular components, leading to oxidative stress and antimicrobial effects .
Comparison with Similar Compounds
Copper(I) methoxide (CuOCH3): Similar in structure but with copper in the +1 oxidation state.
Copper(II) ethoxide (Cu(OC2H5)2): Similar but with ethoxide groups instead of methoxide.
Copper(II) acetate (Cu(OAc)2): Similar but with acetate groups instead of methoxide
Uniqueness: Copper(II) methoxide is unique due to its specific reactivity and stability in organic synthesis. Its ability to act as a precursor to various copper-containing compounds makes it highly valuable in both research and industrial applications .
Properties
Molecular Formula |
C2H8CuO2 |
|---|---|
Molecular Weight |
127.63 g/mol |
IUPAC Name |
copper;methanol |
InChI |
InChI=1S/2CH4O.Cu/c2*1-2;/h2*2H,1H3; |
InChI Key |
QFYBRRIPNPVECS-UHFFFAOYSA-N |
Canonical SMILES |
CO.CO.[Cu] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



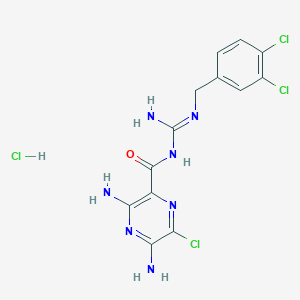
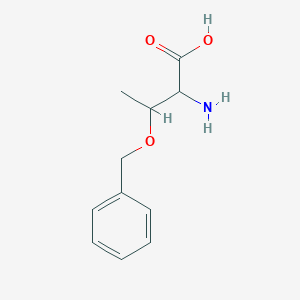

![4-(2,4-Dioxo-3-propyl-1,5-dioxaspiro[5.5]-undecan-3-yl)-2,3,5,6-tetrafluorobenzonitrile](/img/structure/B12061208.png)

